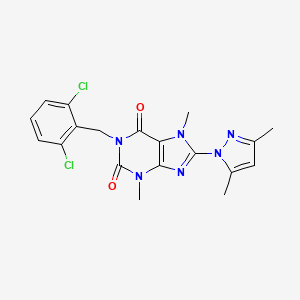
1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H18Cl2N6O2 and its molecular weight is 433.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anti-cancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a purine core modified with various substituents that contribute to its biological properties.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies indicate that the compound may inhibit the growth of various bacterial strains. The presence of the dichlorobenzyl and pyrazole moieties is thought to enhance its antimicrobial properties through specific interactions with bacterial enzymes .
- Antifungal Activity : In vitro assays have demonstrated antifungal effects against certain pathogens. The compound's mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : Emerging data suggest that this compound could possess anticancer properties by inducing apoptosis in cancer cells. Its ability to interact with specific cellular targets is under investigation .
The biological activity of this compound is hypothesized to stem from its structural features:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis. Studies on similar compounds suggest that the pyrazole ring could form hydrogen bonds with active site residues, thereby blocking substrate access .
- Cell Membrane Disruption : For antifungal activity, the compound might disrupt the integrity of fungal cell membranes, leading to cell lysis.
- Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways by modulating signaling cascades involved in cell survival and proliferation.
Antibacterial Activity
A study investigated the antibacterial efficacy of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with dichloro substitutions exhibited enhanced activity compared to their mono-substituted counterparts. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5 µM to 20 µM against tested strains .
Antifungal Efficacy
In another study focusing on antifungal activity, derivatives were tested against Corynespora cassiicola and Pseudomonas syringae. Compounds similar to our target were noted for their high efficacy at concentrations as low as 500 μg/mL, with some showing over 80% inhibition compared to control agents like iprodione .
Anticancer Activity
Recent research highlighted the potential anticancer effects of purine derivatives. The compound was shown to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events .
Data Tables
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATKNWQMZLEVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














